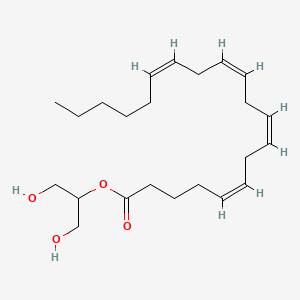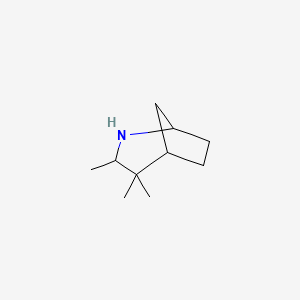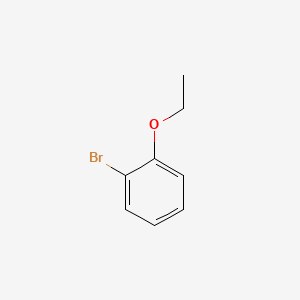![molecular formula C10H19N B1664117 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane CAS No. 64048-84-6](/img/structure/B1664117.png)
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. The structure of this compound consists of a six-membered ring fused to a three-membered ring, with three methyl groups attached at the nitrogen, second, and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives, which can be achieved through various catalytic processes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Biology: In biological research, it is used to study the effects of nitrogen-containing heterocycles on biological systems.
Medicine: This compound has potential therapeutic applications due to its unique structure and biological activity.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane include other azabicyclo compounds, such as:
- 2-Azabicyclo(3.2.1)octane
- 8-Azabicyclo(3.2.1)octane
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, with methyl groups at the nitrogen, second, and fourth positions.
Properties
CAS No. |
64048-84-6 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,3,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-7-9-4-5-10(6-9)8(2)11(7)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
XPLMIWCWJBBEFB-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C(N1C)C |
Canonical SMILES |
CC1C2CCC(C2)C(N1C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-Azabicyclo(3.2.1)octane, N,2,4-trimethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


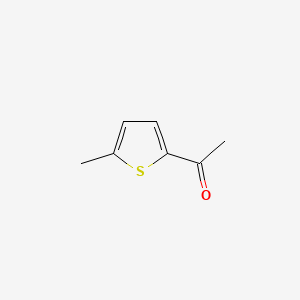

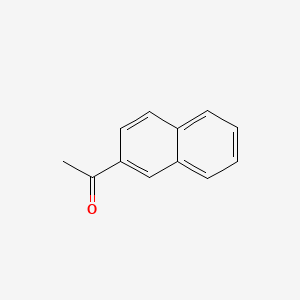
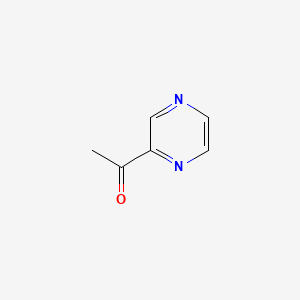
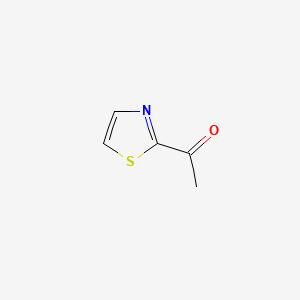
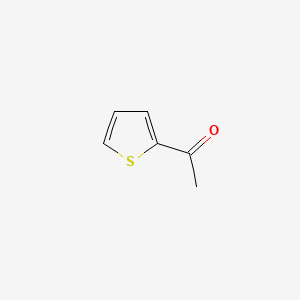
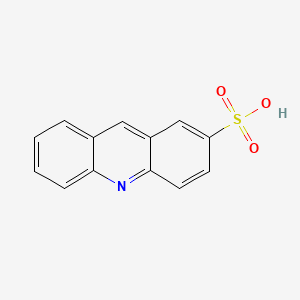
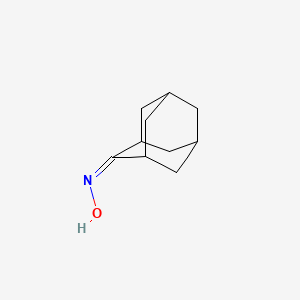
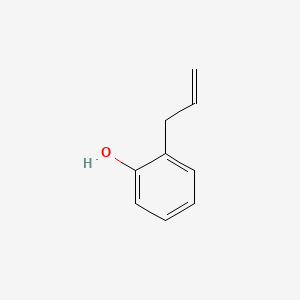
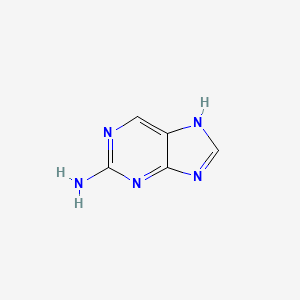
![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)
